molecular formula C18H14F2N4OS B286973 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

Número de catálogo: B286973
Peso molecular: 372.4 g/mol
Clave InChI: NQGVTGNHYBQUPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mecanismo De Acción

The mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety, epilepsy, and other neurological disorders. This compound A has been shown to selectively enhance the activity of GABA receptors containing the alpha-2 and alpha-3 subunits, which are expressed in brain regions involved in anxiety and seizure control.
Biochemical and Physiological Effects
This compound A has been shown to exhibit potent anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound A has been shown to have low toxicity and to be well-tolerated in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A in lab experiments is its potent and selective activity on GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound A is its relatively low yield and high cost, which may limit its availability for some research groups.

Direcciones Futuras

There are several future directions for research on 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A. One area of interest is the development of new analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another area of interest is the elucidation of the exact mechanism of action of this compound A, which may lead to the discovery of new targets for drug development. Finally, the potential clinical applications of this compound A, such as the treatment of epilepsy, anxiety, and pain, should be further explored in preclinical and clinical studies.

Métodos De Síntesis

The synthesis of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,4-dichloro-5-fluoropyrimidine to form the intermediate compound, which is then reacted with 1,2,4-triazole-3-thiol and sodium hydride to yield the final product. The yield of this compound A is reported to be around 45-50%.

Aplicaciones Científicas De Investigación

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound A has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In drug discovery, this compound A has been identified as a potential lead compound for the development of novel analgesics and anxiolytics. In neuroscience, this compound A has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.

Propiedades

Fórmula molecular

C18H14F2N4OS

Peso molecular

372.4 g/mol

Nombre IUPAC

6-[1-(4-fluorophenoxy)ethyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14F2N4OS/c1-11(25-15-8-6-14(20)7-9-15)17-23-24-16(21-22-18(24)26-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3

Clave InChI

NQGVTGNHYBQUPF-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

SMILES canónico

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.